N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide
Description
The exact mass of the compound this compound is 363.04891872 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S/c1-2-20-14-12(18)7-10(17)8-13(14)25-16(20)19-15(22)9-3-5-11(6-4-9)21(23)24/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDUVGLKNBEYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the known biological activities, potential therapeutic applications, and relevant research findings related to this compound.
Structural Overview
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of difluorinated ethyl groups and a nitrobenzamide structure may enhance its reactivity and interaction with biological targets.
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activity. Preliminary studies suggest that the incorporation of the nitro group may enhance the antibacterial effects of the compound. The mechanism often involves interference with bacterial DNA synthesis or function.
Anti-inflammatory Activity
Given the structural features of this compound, it is hypothesized that it could exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Research Findings and Case Studies
While direct studies on this compound are sparse, several related compounds have been investigated:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Benzothiazole Derivative A | Anticancer | Induction of apoptosis in cancer cells |
| Benzothiazole Derivative B | Antimicrobial | Inhibition of DNA synthesis in bacteria |
| Benzothiazole Derivative C | Anti-inflammatory | Inhibition of COX enzymes |
Methodologies for Biological Activity Assessment
To evaluate the biological activity of this compound effectively, various methodologies can be employed:
- In Vitro Assays : These assays can assess cytotoxicity against cancer cell lines and evaluate antimicrobial efficacy using standard protocols like the disc diffusion method.
- Molecular Docking Studies : Computational methods can predict the binding affinity of the compound to specific biological targets (e.g., enzymes or receptors), providing insights into its mechanism of action.
- Animal Models : In vivo studies can be conducted to evaluate therapeutic effects and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
